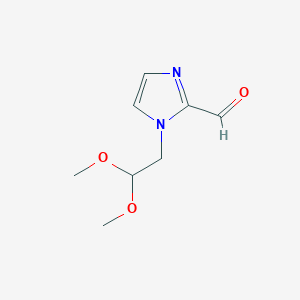
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide
Übersicht
Beschreibung
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They are known to interact with various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that lead to their pharmacological effects . For example, some benzimidazoles work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle, and are selectively toxic towards parasitic nematodes .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their interaction with different enzymes .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, antioxidant, etc .
Action Environment
The action of benzimidazole derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .
Biochemische Analyse
Biochemical Properties
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These interactions are crucial for the compound’s biochemical properties and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives, including this compound, have been reported to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can lead to reduced inflammation and other cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzimidazole derivatives, including this compound, have been shown to inhibit mPGES-1, thereby reducing the synthesis of PGE2 . This inhibition occurs through binding interactions with the enzyme, leading to decreased enzyme activity and subsequent reduction in PGE2 levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Benzimidazole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. Benzimidazole derivatives interact with enzymes and cofactors that play a role in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. Benzimidazole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. Benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of organic solvents such as ethanol, DMSO, and dimethylformamide, which should be purged with an inert gas . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding benzimidazole derivatives, or it can undergo nucleophilic substitution to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and antiviral activities . The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes .
Vergleich Mit ähnlichen Verbindungen
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide can be compared with other benzimidazole derivatives, such as 5,6-dimethylbenzimidazole and 2-methylbenzimidazole . While these compounds share a similar core structure, they differ in their functional groups and specific activities. For instance, 5,6-dimethylbenzimidazole is a degradation product of vitamin B12 and has vitamin B12-like activity . In contrast, this compound has unique properties that make it suitable for specific scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-3-9-10(4-8(7)2)15(6-13-9)5-11(16)14-12/h3-4,6H,5,12H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYZJMDCYTEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)

![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033516.png)
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)
![3-[(3-chlorophenyl)methyl]-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)
![3-[(3-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)
![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)
![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)
![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)

